molecular formula C17H16ClNO B1292431 2-Azetidinomethyl-3'-chlorobenzophenone CAS No. 898754-74-0

2-Azetidinomethyl-3'-chlorobenzophenone

Cat. No.: B1292431
CAS No.: 898754-74-0
M. Wt: 285.8 g/mol
InChI Key: OBRLYPKEGPICOB-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-3′-chlorobenzophenone is a benzophenone derivative characterized by an azetidine (four-membered nitrogen-containing ring) substituent at the 2-position and a chlorine atom at the 3′-position of the benzophenone scaffold. This compound belongs to a class of aromatic ketones widely studied for their structural versatility and applications in medicinal chemistry and industrial synthesis. For instance, compounds like 2-Azetidinomethyl-3′-bromobenzophenone () and nitro- or amino-substituted benzophenones () suggest that modifications at the azetidinomethyl and halogen positions significantly influence biological activity and stability.

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-15-7-3-6-13(11-15)17(20)16-8-2-1-5-14(16)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRLYPKEGPICOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643702
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-74-0
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-3’-chlorobenzophenone typically involves the reaction of 3-chlorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction. The general reaction scheme is as follows:

    Starting Materials: 3-chlorobenzophenone and azetidine.

    Reaction Conditions: Solvent (e.g., dichloromethane), base (e.g., potassium carbonate), and heating.

    Product Isolation: The product is typically isolated by filtration and purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of 2-Azetidinomethyl-3’-chlorobenzophenone may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinomethyl-3’-chlorobenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the benzene ring.

Scientific Research Applications

2-Azetidinomethyl-3’-chlorobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-3’-chlorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and chlorobenzene moiety may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Comparisons

Compound Name Substituents Molecular Formula Key Structural Features
2-Azetidinomethyl-3′-chlorobenzophenone Azetidinomethyl (C2), Cl (3′) C₁₆H₁₄ClNO Azetidine ring introduces steric hindrance; Cl at 3′ enhances electronic effects .
2-Acetoxy-2′-chlorobenzophenone Acetoxy (C2), Cl (2′) C₁₅H₁₁ClO₃ Acetoxy group increases solubility in polar solvents; Cl at 2′ affects resonance .
2-Amino-5-nitro-2′-chlorobenzophenone NH₂ (C2), NO₂ (C5), Cl (2′) C₁₃H₉ClN₂O₃ Electron-withdrawing NO₂ and NH₂ groups enhance reactivity for Schiff base formation .
4-Fluoro-2′-chlorobenzophenone F (C4), Cl (2′) C₁₃H₈ClFO Halogen (F, Cl) combination improves thermal stability; F enhances lipophilicity .
2-Azetidinomethyl-3′-bromobenzophenone Azetidinomethyl (C2), Br (3′) C₁₆H₁₄BrNO Br substitution increases molecular weight and van der Waals interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Stability Features
2-Azetidinomethyl-3′-chlorobenzophenone Not reported Not reported Likely soluble in organic solvents* Azetidine ring may form intramolecular H-bonds .
2-Acetoxy-2′-chlorobenzophenone Not reported Not reported Soluble in benzene, acetone Acetoxy group participates in H-bonding .
4-Fluoro-2′-chlorobenzophenone 60–62 337.3 (predicted) Insoluble in water; soluble in toluene, ketones Halogens enhance crystalline stability .
2-Amino-5-nitro-2′-chlorobenzophenone Not reported Not reported Soluble in DMSO, ethanol Nitro group increases polarity; NH₂ enables Schiff base synthesis .

*Inferred from analogs like 4-Fluoro-2′-chlorobenzophenone ().

Biological Activity

2-Azetidinomethyl-3'-chlorobenzophenone (CAS No. 898754-74-0) is a synthetic organic compound notable for its unique structural characteristics, including an azetidine ring and a chlorobenzophenone moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClNOC_{17}H_{16}ClNO. The presence of the azetidine ring may influence its reactivity and interactions with biological targets. The compound's structural uniqueness is expected to confer distinct biological properties compared to other benzophenone derivatives.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The chlorobenzophenone structure may enhance the compound's ability to penetrate bacterial membranes, leading to cell lysis or inhibition of growth. In vitro studies have shown promising results against various bacterial strains, suggesting a potential application in developing new antimicrobial agents.

Anticancer Activity

The azetidine ring in this compound may play a crucial role in its anticancer properties. Preliminary studies indicate that the compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. For instance, it may interact with enzymes or receptors involved in cell proliferation and survival, leading to reduced tumor growth.

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and affecting downstream signaling pathways.

These interactions can lead to various biological effects, including cytotoxicity in cancer cells and antimicrobial activity against pathogens.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several benzophenone derivatives, including this compound. Results demonstrated significant inhibition of growth against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Azetidinomethyl-4-chloro-3-fluorobenzophenoneContains fluorine instead of chlorineDifferent halogen substituent affects reactivity
2-Azetidinomethyl-3-bromobenzophenoneBromine substituentVaries in electronic properties compared to chlorine
2-Azetidinomethyl-3'-fluorobenzophenoneFluorine at the para positionPotentially different biological activity profiles

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